Cas no 2165326-08-7 (4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one)

4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
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- EN300-1803044
- 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
- SCHEMBL22391534
- 2165326-08-7
- 4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one
-
- インチ: 1S/C11H11FO2/c1-8(13)3-4-9-5-6-10(12)11(7-9)14-2/h3-7H,1-2H3/b4-3+
- InChIKey: CLPDGUZTRDZMAH-ONEGZZNKSA-N
- SMILES: FC1C=CC(/C=C/C(C)=O)=CC=1OC
計算された属性
- 精确分子量: 194.07430775g/mol
- 同位素质量: 194.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 2.1
4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1803044-0.05g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 0.05g |
$407.0 | 2023-09-19 | ||
Enamine | EN300-1803044-10.0g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1803044-0.5g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 0.5g |
$465.0 | 2023-09-19 | ||
Enamine | EN300-1803044-5g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 5g |
$1406.0 | 2023-09-19 | ||
Enamine | EN300-1803044-10g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 10g |
$2085.0 | 2023-09-19 | ||
Enamine | EN300-1803044-5.0g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1803044-0.1g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 0.1g |
$427.0 | 2023-09-19 | ||
Enamine | EN300-1803044-1g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 1g |
$485.0 | 2023-09-19 | ||
Enamine | EN300-1803044-2.5g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 2.5g |
$949.0 | 2023-09-19 | ||
Enamine | EN300-1803044-1.0g |
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one |
2165326-08-7 | 1g |
$1057.0 | 2023-06-02 |
4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-oneに関する追加情報
Introduction to 4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one (CAS No. 2165326-08-7)
4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one, identified by its Chemical Abstracts Service (CAS) number 2165326-08-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with a fluoro and methoxy substituent on a phenyl ring, has garnered attention due to its structural versatility and potential biological activity. The presence of a butenone moiety enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The fluoro and methoxy groups are strategically positioned to modulate electronic properties and hydrogen bonding capabilities, which are critical factors in drug design. The 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one scaffold has been explored in various medicinal chemistry campaigns, particularly for its role in developing small-molecule inhibitors targeting neurological and inflammatory disorders. Recent studies have highlighted its utility in generating derivatives with enhanced binding affinity and selectivity for specific biological targets.
In the context of modern drug discovery, the synthesis of 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one exemplifies the integration of computational chemistry and green chemistry principles. Advanced computational methods, such as molecular docking and quantum mechanical calculations, have been employed to predict optimal reaction pathways and predict the physicochemical properties of potential derivatives. These approaches not only accelerate the discovery process but also minimize waste, aligning with sustainable pharmaceutical practices.
The fluoro substituent, in particular, has been extensively studied for its ability to influence metabolic stability and binding interactions at the molecular level. In several high-throughput screening campaigns, compounds incorporating this moiety have demonstrated promising activity against enzymes and receptors implicated in diseases such as cancer and neurodegeneration. The methoxy group further contributes to the molecule's heterogeneity, enabling fine-tuning of pharmacokinetic profiles through modifications in lipophilicity and solubility.
Recent advancements in synthetic methodologies have also expanded the synthetic toolbox for constructing analogs of 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient assembly of complex aromatic frameworks. Additionally, photoredox catalysis has emerged as a powerful tool for constructing enantiomerically pure derivatives, which is crucial for developing enantiomerically enriched drugs with improved therapeutic efficacy.
The exploration of 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging this scaffold to develop novel therapeutics with improved pharmacological profiles. For instance, derivatives of this compound have shown promise as inhibitors of kinases involved in tumor proliferation and angiogenesis. The ability to rapidly synthesize and evaluate these derivatives using automated high-throughput screening platforms underscores the importance of robust synthetic methodologies in modern drug development.
The structural features of 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one also make it an attractive candidate for exploring structure-based drug design strategies. High-resolution crystal structures of protein-ligand complexes have provided insights into how modifications at specific positions on the molecule can enhance binding affinity. These structural insights are being translated into rational design principles that guide the development of next-generation inhibitors with superior pharmacological properties.
In conclusion, 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one (CAS No. 2165326-08-7) represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules. Its unique combination of functional groups and synthetic accessibility makes it a cornerstone in medicinal chemistry research. As our understanding of biological targets advances, so too will the applications of this versatile scaffold in the discovery and development of novel therapeutics.
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